molecular formula C13H14BrN B1316393 6-Bromo-9-methyl-2,3,4,9-tetrahydro-1H-carbazole CAS No. 78863-96-4

6-Bromo-9-methyl-2,3,4,9-tetrahydro-1H-carbazole

Cat. No. B1316393
CAS RN: 78863-96-4
M. Wt: 264.16 g/mol
InChI Key: YWIPKRNFMHVJMY-UHFFFAOYSA-N
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Description

6-Bromo-9-methyl-2,3,4,9-tetrahydro-1H-carbazole (6-Br-9-Me-THC) is an organic compound that belongs to the carbazole family of compounds. It is a highly versatile compound with a wide range of applications in scientific research, including synthesis and mechanism of action studies. 6-Br-9-Me-THC has been used in various laboratory experiments, such as the synthesis of other compounds and the study of its biochemical and physiological effects.

Scientific Research Applications

Antitumor Activity

6-Bromo-9-methyl-2,3,4,9-tetrahydro-1H-carbazole derivatives have shown promising results in antitumor activity. A study synthesized a series of hetero annulated carbazoles like isoxazolo-, pyrido- and pyrimido carbazoles through condensation cum cycloaddition reactions. Notably, a compound named 2-amino-4-(3'-bromo-4'-methoxyphenyl)-8-chloro-11H-pyrimido[4,5-a]carbazole displayed significant selective growth inhibition on MCF-7 cell line, indicating potential as a therapeutic drug against cancer cell proliferation (Murali, Sparkes, & Prasad, 2017).

Bacterial Biotransformation

The bacterial biotransformation of 2,3,4,9-tetrahydro-1H-carbazole and 9-methyl-9H-carbazole was studied using biphenyl-grown cells of Ralstonia sp. strain SBUG 290, expressing biphenyl 2,3-dioxygenase. The strain accumulated specific major products during the incubation, demonstrating the microbial transformation capabilities of these compounds (Waldau, Mikolasch, Lalk, & Schauer, 2009).

Photophysics Studies

The solution phase photophysics of two de novo designed hydrogen bond sensitive derivatives, DMTCO and MDDCO, synthesized from 2,3,4,9-tetrahydro-1H-carbazol-1-one, were extensively studied. The findings provide insights into the solvent polarity effects on these compounds, as well as the dipole moment changes in their excited state, indicating their potential application in fluorescence studies and solvent-sensitivity analysis (Ghosh, Mitra, Saha, & Basu, 2013).

Electrochemical Applications

Carbazole derivatives, including 6-methyl-2,3,4,9-tetrahydro-1H-carbazole, were studied as anticorrosion agents for mild steel in both abiotic and biotic environments. The compounds demonstrated significant suppression of mild steel corrosion, indicating their potential as protective agents in various industrial applications (Nwankwo, Olasunkanmi, & Ebenso, 2018).

properties

IUPAC Name

6-bromo-9-methyl-1,2,3,4-tetrahydrocarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN/c1-15-12-5-3-2-4-10(12)11-8-9(14)6-7-13(11)15/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWIPKRNFMHVJMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCCC2)C3=C1C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60507883
Record name 6-Bromo-9-methyl-2,3,4,9-tetrahydro-1H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60507883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-9-methyl-2,3,4,9-tetrahydro-1H-carbazole

CAS RN

78863-96-4
Record name 6-Bromo-9-methyl-2,3,4,9-tetrahydro-1H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60507883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The desired product was prepared using a procedure similar to step 2 of example 3. Thus, 6-bromo-2,3,4,9-tetrahydro-1H-carbazole (1.501 g, 6 mmol) was reacted with k-t-butoxide (0.707 g, 6.3 mmol) and methyl iodide (0.894 g, 6.3 mmol) in DMF (15 ml) to give the desired product (1.443 g, 5.463 mmol, 91%) as an off-white solid, mp 70-73° C. 1H NMR (DMSO-d6) δ 1.73-1.77 (m, 2H), 1.82-1.87 (m, 2H), 2.58 (t, J=6.1 Hz, 2H), 2.70 (t, J=6.1 Hz, 2H), 3.58 (s, 3H), 7.13 (dd, J=1.7, 8.6 Hz, 1H), 7.32 (d, J=8.6 Hz, 1H), 7.55 (d, J=1.5 Hz, 1H); [EI], m/z 263/265 (M)+.
Quantity
1.501 g
Type
reactant
Reaction Step One
[Compound]
Name
k-t-butoxide
Quantity
0.707 g
Type
reactant
Reaction Step One
Quantity
0.894 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
91%

Synthesis routes and methods II

Procedure details

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